molecular formula C22H20N4O2S B6572726 N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021216-39-6

N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6572726
CAS No.: 1021216-39-6
M. Wt: 404.5 g/mol
InChI Key: MTCJGDCZPMSOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (ID: G420-0037) is a heterocyclic acetamide derivative with a molecular formula of C₂₂H₂₀N₄O₂S and a molecular weight of 404.49 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2.
  • A sulfanylacetamide side chain linked to the pyrazine ring at position 3.
  • An N-(4-ethoxyphenyl) group attached to the acetamide nitrogen.

This compound is part of a broader class of pyrazolo-pyrazine derivatives studied for diverse biological activities, including enzyme inhibition and receptor targeting .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-2-28-18-10-8-17(9-11-18)24-21(27)15-29-22-20-14-19(16-6-4-3-5-7-16)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCJGDCZPMSOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrazine/Pyrimidine Core

Key structural analogs differ in substituents on the heterocyclic core and acetamide side chain (Table 1).

Table 1: Substituent Comparison of Selected Analogs

Compound Name Pyrazolo Core Substituent Acetamide Substituent Molecular Weight (g/mol) Reference
N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide 2-Phenyl N-(4-ethoxyphenyl) 404.49
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 2-(4-Methoxyphenyl) N-(4-phenoxyphenyl) ~422.46*
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 2-(4-Chlorophenyl) N-(3-methylsulfanylphenyl) ~421.94*
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide 2-Phenyl (pyrazolo[1,5-a]pyrimidine) N-(2-bromo-4-methylphenyl) ~452.31*

*Calculated based on molecular formulas.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, while the chloro substituent in is electron-withdrawing. This difference may alter binding affinity to biological targets, as seen in studies where chloro-substituted analogs exhibit enhanced enzyme inhibition due to stronger electrophilic character .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

  • Lipophilicity : The ethoxy group increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) and chloro (logP ~3.0) analogs. This may enhance blood-brain barrier penetration, as observed in related pyrazolo-pyrazine derivatives used in neuroimaging .
  • Solubility: Higher molecular weight analogs (e.g., phenoxyphenyl-substituted compound, MW ~422 g/mol ) may exhibit reduced aqueous solubility, a critical factor in drug formulation.
Enzyme Inhibition:
  • LOX, α-Glucosidase, and BChE Inhibition : Analogs with indole-oxadiazole motifs (e.g., ) show moderate activity against lipid-oxidizing enzymes (LOX IC₅₀ ~10–50 µM) and cholinesterases. The target compound’s phenyl-pyrazine core may confer distinct activity due to planar aromaticity favoring π-π stacking with enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.